molecular formula C10H9ClO4 B14233944 3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 823792-61-6

3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B14233944
CAS No.: 823792-61-6
M. Wt: 228.63 g/mol
InChI Key: HRULWCOPUPZMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of a chlorocyclopropane moiety and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of both the chlorocyclopropane and pyranone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

823792-61-6

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

3-(2-chlorocyclopropanecarbonyl)-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C10H9ClO4/c1-4-2-7(12)8(10(14)15-4)9(13)5-3-6(5)11/h2,5-6,12H,3H2,1H3

InChI Key

HRULWCOPUPZMRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C2CC2Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.